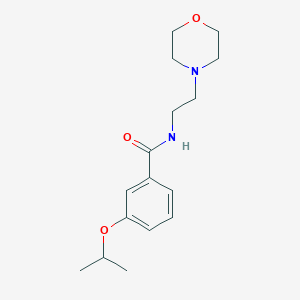![molecular formula C14H16N2O3S2 B5296178 N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5296178.png)
N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-thienyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-thienyl)acetamide, also known as Methylthioninium chloride or methylene blue, is a synthetic dye and a medication used in various medical applications. It is an odorless, dark green powder that is soluble in water and alcohol. Methylene blue has been used for over a century as a diagnostic tool, stain, and medication.
Mecanismo De Acción
Methylene blue works by inhibiting the activity of an enzyme called monoamine oxidase (MAO). MAO is responsible for breaking down neurotransmitters such as dopamine and serotonin in the brain. By inhibiting MAO, methylene blue increases the levels of these neurotransmitters, resulting in improved mood and cognitive function. Methylene blue also acts as an antioxidant, protecting cells from oxidative damage.
Biochemical and Physiological Effects:
Methylene blue has been shown to have various biochemical and physiological effects. It has been shown to improve mitochondrial function, reduce inflammation, and enhance cognitive function. The dye has also been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methylene blue has several advantages for lab experiments. It is readily available, inexpensive, and easy to use. The dye is also stable and has a long shelf life. However, methylene blue has some limitations, including its potential toxicity and the need for careful handling.
Direcciones Futuras
Methylene blue has shown significant potential as a therapeutic agent in various medical conditions. Future research could focus on exploring its potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The dye could also be studied for its potential in treating cancer and other diseases. Further research could also explore the optimal dosing and administration of methylene blue to maximize its therapeutic potential.
Conclusion:
In conclusion, methylene blue is a synthetic dye and medication that has been extensively studied for its therapeutic potential. It has been used as a diagnostic tool, stain, and medication for over a century. Methylene blue works by inhibiting the activity of MAO, increasing the levels of neurotransmitters in the brain, and acting as an antioxidant. The dye has various biochemical and physiological effects and has shown significant potential as a therapeutic agent. Future research could focus on exploring its potential in treating various medical conditions.
Métodos De Síntesis
Methylene blue is synthesized by the reaction between N,N-dimethylaniline and benzaldehyde, followed by the oxidation of the resulting leuco base with nitric acid. The final product is obtained by recrystallization from water. The synthesis of methylene blue is a simple and cost-effective process, making it a popular choice for various applications.
Aplicaciones Científicas De Investigación
Methylene blue has been extensively studied for its therapeutic potential in various medical conditions. It has been used as a diagnostic tool for detecting various diseases, including malaria, methemoglobinemia, and Alzheimer's disease. The dye is also used as a stain in histology and microbiology.
Propiedades
IUPAC Name |
N-[3-[methyl(methylsulfonyl)amino]phenyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-16(21(2,18)19)12-6-3-5-11(9-12)15-14(17)10-13-7-4-8-20-13/h3-9H,10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMUBZAGPCQNBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)NC(=O)CC2=CC=CS2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(thiophen-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-4-[(1R*,6S*)-9-methyl-3,9-diazabicyclo[4.2.1]non-3-yl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5296113.png)
![7-[3-(1H-pyrazol-1-yl)propanoyl]-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5296116.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-fluorobenzamide](/img/structure/B5296122.png)
![1,1'-[(4-chlorophenyl)methylene]dipiperidine](/img/structure/B5296124.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5296126.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5296133.png)
![2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B5296146.png)
![7-[2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-yl)-1-methyl-2-oxoethoxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5296148.png)
![2-cyano-N-(2-methoxyphenyl)-3-{3-methoxy-4-[2-(1-piperidinyl)ethoxy]phenyl}acrylamide](/img/structure/B5296157.png)
![3-isopropyl-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5296170.png)

![4-methoxy-N-methyl-3-[(methylamino)sulfonyl]benzamide](/img/structure/B5296185.png)
![6-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5296189.png)
![2-[(4-allyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5296201.png)